

An In-Depth Technical Guide to the Physical and Chemical Properties of Hirsutene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Hirsutene
Cat. No.:	B1244429

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutene is a naturally occurring sesquiterpene hydrocarbon belonging to the hirsutane class of linear triquinanes. First isolated from the fungus *Coriolus consors*, it serves as a key biosynthetic precursor to a variety of more complex and biologically active compounds, including the antitumor agent coriolin.^[1] Its unique tricyclic carbon skeleton and the presence of multiple stereocenters have made it a significant target for total synthesis, providing a platform for the development of novel synthetic methodologies. This guide provides a comprehensive overview of the physical and chemical properties of **hirsutene**, detailed experimental protocols for its synthesis, and an exploration of its biological activities, aimed at supporting further research and development in medicinal chemistry and drug discovery.

Physical and Chemical Properties

Hirsutene is a tricyclic sesquiterpene with the molecular formula $C_{15}H_{24}$ and a molecular weight of 204.35 g/mol.^[2] While experimentally determined physical properties are not widely reported, its physical state is often described as an oil.

General Properties

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₄	[2][3]
Molecular Weight	204.35 g/mol	[2][3]
Physical State	Oil (in synthesized form)	[4]
CAS Number	59372-72-4	[2]

Predicted Physical Properties

Property	Predicted Value	Source
Boiling Point	622.0 ± 55.0 °C	[5]
Density	1.313 ± 0.06 g/cm ³	[5]

Note: The predicted boiling point and density are computational estimates and may not reflect experimental values.

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **hirsutene**. While complete spectral assignments are found within the primary literature, a summary of key data is provided below.

Mass Spectrometry (MS): The mass spectrum of **hirsutene** is available on public databases such as SpectraBase.[6] The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 204, corresponding to the molecular weight of **hirsutene**. Fragmentation patterns would be characteristic of a sesquiterpene hydrocarbon, involving losses of methyl (CH₃) and other alkyl fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of **hirsutene** are complex due to the presence of numerous overlapping signals from the aliphatic framework. Specific chemical shifts and coupling constants are essential for unambiguous structure elucidation and are detailed in various publications describing its total synthesis.[7][8]

Experimental Protocols

The total synthesis of **hirsutene** has been a subject of considerable interest in the field of organic chemistry. Numerous synthetic strategies have been developed, showcasing a range of powerful chemical transformations. Below are summaries of selected seminal total syntheses.

Curran Synthesis (1985)

Dennis P. Curran and Donna M. Rakiewicz reported a total synthesis of (\pm) -**hirsutene** featuring a tandem radical cyclization as the key step.[\[7\]](#)[\[9\]](#)

Experimental Workflow:

Curran's radical cyclization approach to **hirsutene**.

Key Steps:

- Ireland-Claisen Rearrangement: Construction of a key lactone intermediate.
- Formation of Radical Precursor: A multi-step sequence to generate an iodoenyne.
- Tandem Radical Cyclization: Treatment with tributyltin hydride (Bu_3SnH) and azobisisobutyronitrile (AIBN) initiates a 5-exo-trig/5-exo-dig radical cyclization cascade to afford (\pm) -**hirsutene**.[\[4\]](#)

Hudlicky Synthesis (1980)

Tomas Hudlicky and his collaborators developed a formal total synthesis of (\pm) -**hirsutene**.[\[8\]](#)[\[10\]](#)

Experimental Workflow:

Hudlicky's formal total synthesis of **hirsutene**.

Key Steps:

- Semi-Pinacol Rearrangement: A key step to construct the carbocyclic core.
- Further Elaboration: A series of functional group manipulations to build the complete carbon skeleton.

Other Notable Syntheses

Numerous other elegant total syntheses of **hirsutene** have been reported, each employing unique strategies and key reactions. These include approaches by Matsumoto (1976)[11], Greene (1980)[12], Weedon (de Mayo reaction)[13], and Cohen (1992)[14].

Biological Activity

While **hirsutene** itself has not been extensively studied for its biological activity, the broader class of hirsutane sesquiterpenoids has demonstrated a range of interesting pharmacological properties, including antimicrobial and cytotoxic effects.[15][16][17][18]

Cytotoxicity

Hirsutene is a biosynthetic precursor to coriolin, a compound known for its antitumor activity.[19] This suggests that **hirsutene** and its derivatives may possess cytotoxic properties. Studies on other hirsutane sesquiterpenoids have shown weak to moderate cytotoxicity against various cancer cell lines. For instance, hirsutanol A, a related compound, exhibited potent cytotoxic activities.[20][21]

Antimicrobial Activity

Several hirsutane sesquiterpenoids have been reported to possess antimicrobial properties.[15][16][22] For example, hirsutenols have shown moderate antibacterial activity against *Escherichia coli*.[15] While specific minimum inhibitory concentration (MIC) values for **hirsutene** are not readily available, the general activity of the compound class suggests potential for further investigation in this area.

Biosynthesis

The biosynthesis of (+)-**hirsutene** in fungi proceeds from farnesyl pyrophosphate (FPP) through a complex cyclization cascade catalyzed by a sesquiterpene synthase.[23]

Biosynthetic Pathway:

[Click to download full resolution via product page](#)

Biosynthesis of (+)-**hirsutene** from farnesyl pyrophosphate.

Conclusion

Hirsutene is a structurally fascinating sesquiterpene that has played a significant role in the development of synthetic organic chemistry. While its own biological activities are not yet fully elucidated, its position as a precursor to bioactive molecules like coriolin highlights its potential as a scaffold for the development of new therapeutic agents. This guide provides a foundational understanding of the physical and chemical properties of **hirsutene**, offering a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug discovery. Further investigation into the specific biological targets and mechanisms of action of **hirsutene** and its derivatives is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Linear Triquinane Sesquiterpenoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hirsutene | C15H24 | CID 10442928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Hirsutene | 41137-87-5 [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. synarchive.com [synarchive.com]
- 8. synarchive.com [synarchive.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. pubs.acs.org [pubs.acs.org]

- 11. synarchive.com [synarchive.com]
- 12. synarchive.com [synarchive.com]
- 13. A short synthesis of hirsutene using the de Mayo reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. mdpi.com [mdpi.com]
- 16. New benzoate derivatives and hirsutane type sesquiterpenoids with antimicrobial activity and cytotoxicity from the solid-state fermented rice by the medicinal mushroom *Stereum hirsutum* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hirsutane-type sesquiterpenes with uncommon modifications from three basidiomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biochemistry and Chemoinformatics Guided Classification of Hirsutane Sesquiterpenes Isolated from Mushroom - PMC [pmc.ncbi.nlm.nih.gov]
- 19. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 20. tandfonline.com [tandfonline.com]
- 21. Hirsutane sesquiterpenoids from basidiomycete *Pseudohydropus cf. parafunebris* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Mechanistic investigations of hirsutene biosynthesis catalyzed by a chimeric sesquiterpene synthase from *Steccherinum ochraceum* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physical and Chemical Properties of Hirsutene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1244429#physical-and-chemical-properties-of-hirsutene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com